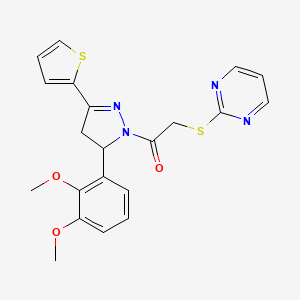

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-27-17-7-3-6-14(20(17)28-2)16-12-15(18-8-4-11-29-18)24-25(16)19(26)13-30-21-22-9-5-10-23-21/h3-11,16H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGYYVGRMFTRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a pyrazole derivative that has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.40 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group and a thiophenyl moiety, which may contribute to its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one in focus have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives with similar structures inhibited TNF-α by up to 85% at concentrations of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to our compound have been tested against various bacterial strains, including E. coli and S. aureus. Notably, certain derivatives displayed promising activity against these pathogens, indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values for these compounds have been reported in the micromolar range, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Values |

|---|---|---|---|

| Selvam et al. (2016) | Pyrazole derivatives | Anti-inflammatory | Up to 85% inhibition at 10 µM |

| Burguete et al. (2017) | 1-acetyl-3-substituted pyrazoles | Antimicrobial (against E. coli, S. aureus) | Not specified |

| Chovatia et al. (2018) | Pyrazole derivatives | Antitubercular | >98% inhibition at 6.25 µg/mL |

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanism : Induction of apoptosis through modulation of cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related derivatives, focusing on substituent variations and their inferred effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethoxyphenyl group increases lipophilicity compared to the 4-hydroxyphenyl analogs in , which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Approaches: Pyrazole-thiophene hybrids are typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., describes refluxing in ethanol with sulfur ). Modifications like pyrimidinylthio incorporation may require thiol-ene coupling or nucleophilic substitution.

Triazolylthio derivatives () demonstrate the versatility of sulfur-containing groups in modulating electronic properties and metabolic stability .

Methodological Considerations

Crystallographic data for such compounds are often refined using SHELX software (), which is critical for confirming stereochemistry and intermolecular interactions .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including cyclization of 1,4-dicarbonyl precursors with hydrazine derivatives under acidic/basic conditions. Critical parameters include:

- Temperature control : Optimal cyclization occurs at reflux (e.g., acetic acid at 100–110°C for 4–6 hours) to avoid side products .

- Catalyst selection : Phosphorus pentasulfide (P₄S₁₀) may be used to sulfurize intermediates, requiring inert atmospheres to prevent oxidation .

- Purification : Recrystallization from ethanol or DMF/ethanol mixtures (1:1) improves purity .

Q. How can researchers validate the structural integrity of this compound?

- NMR spectroscopy : Analyze proton environments (e.g., dihydropyrazole NH at δ 8–9 ppm, thiophene protons at δ 7–8 ppm) and confirm substituent connectivity via 2D NMR (HSQC, HMBC) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₀H₂₁N₃O₃S₂) and detects isotopic patterns for sulfur/pyrimidine groups .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihydro pyrazole ring conformation) using single-crystal diffraction .

Q. What analytical methods are recommended for monitoring reaction progress?

- TLC : Use silica gel plates with UV detection (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) to track intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify product formation and identify impurities ≥95% purity .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- Substituent variation : Replace the 2,3-dimethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate electron density and improve target binding .

- Thiophene optimization : Substitute thiophen-2-yl with thiophen-3-yl to study steric effects on enzyme inhibition .

- Pyrimidine-thioether linkage : Introduce methyl groups on pyrimidine to enhance metabolic stability .

Q. How should researchers resolve contradictions in spectral data?

- Case study : If NMR shows unexpected splitting in the pyrazole region, consider:

- Dynamic effects : Conformational flexibility in the dihydropyrazole ring may cause signal broadening (use variable-temperature NMR) .

- Tautomerism : Pyrazole NH protons may exchange rapidly; deuterated solvents or ¹⁵N labeling can clarify .

Q. What strategies optimize biological assay design for this compound?

- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against kinases (e.g., JAK2 or CDK2) .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, using 10 μM–100 μM dose ranges .

- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. How can computational modeling predict binding interactions?

Q. What are the stability challenges under physiological conditions?

- Oxidative degradation : The thioether linkage may oxidize to sulfoxide; monitor via HPLC-MS in H₂O₂-spiked PBS (pH 7.4) .

- Photodegradation : Expose to UV light (λ = 254 nm) and quantify decomposition products using LC-TOF .

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for sulfurization steps to prevent hydrolysis .

- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

- Ethical compliance : Adhere to institutional guidelines for biological testing and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.